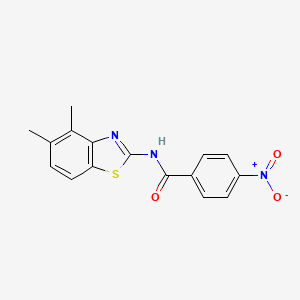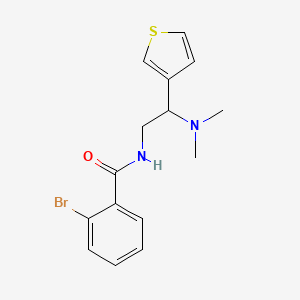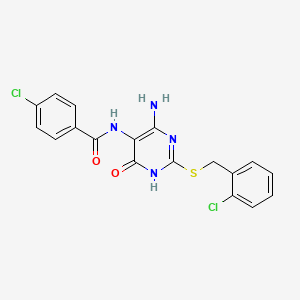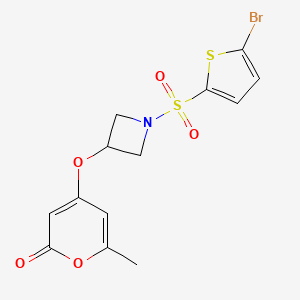
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, commonly known as DMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMNB is a fluorescent probe that has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Quinazolino-1,3-Benzothiazine Derivatives : Szabo et al. (1992) discussed the synthesis of benzothiazine derivatives, which are structurally related to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. They provided details on the ring-closure reactions and the structural characterization of these compounds using spectroscopic methods (Szabo et al., 1992).
Structural Elucidation : Dawson et al. (1995) performed molecular spectroscopic examinations on similar compounds for structural elucidation, demonstrating the techniques used to identify the structure of these benzamide derivatives (Dawson et al., 1995).
Electrochemical Behavior
- Electrochemical Behaviors of Benzoxazole Compounds : Zeybek et al. (2009) investigated the electrochemical behaviors of benzoxazole compounds, closely related to the target compound, using various voltammetric techniques. This study highlights the potential for quantitative determination of such compounds in analytical chemistry (Zeybek et al., 2009).
Antimicrobial Activity
- Antibacterial Activity of Benzothiazole Derivatives : Gupta (2018) synthesized benzothiazole derivatives and evaluated their antibacterial activity, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. These studies indicate the potential of benzothiazole derivatives, including those structurally similar to this compound, as antibacterial agents (Gupta, 2018).
Anticonvulsant Activity
- Development of Quality Control Methods for Anticonvulsants : Sych et al. (2018) focused on the development of quality control methods for potential anticonvulsants derived from 1,3,4-thiadiazole, similar in structure to the target compound. This research is crucial in the field of pharmaceutical sciences for the standardization of new medicinal substances (Sych et al., 2018).
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDEEHREBVFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)



![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)
